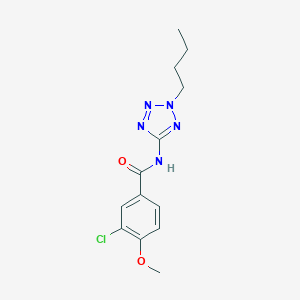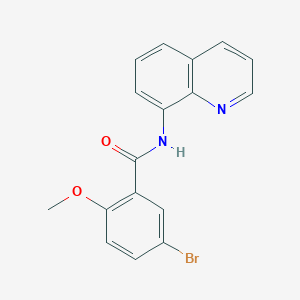
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for research in different fields.
Wirkmechanismus
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of certain diseases. It has also been found to inhibit the growth and proliferation of cancer cells, which makes it a promising candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, which make it a versatile tool for research in different fields. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide. One potential direction is to investigate the use of this compound in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another potential direction is to study the mechanism of action of this compound in more detail, in order to identify new targets for drug development. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound, in order to ensure its safe use in scientific research.
Synthesemethoden
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-butyl-1H-tetrazole in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
Produktname |
N-(2-butyl-2H-tetrazol-5-yl)-3-chloro-4-methoxybenzamide |
|---|---|
Molekularformel |
C13H16ClN5O2 |
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-4-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-2)10(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,20) |
InChI-Schlüssel |
UOMGJKNPCWOCGY-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)


